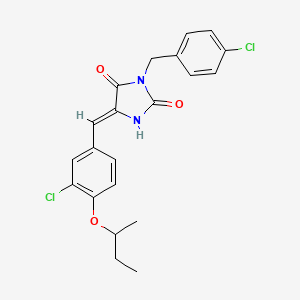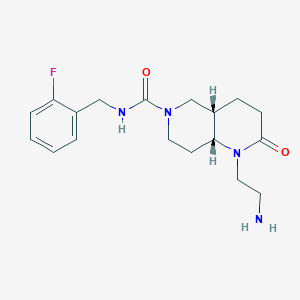![molecular formula C18H26ClN3O B5302476 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide](/img/structure/B5302476.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide, also known as CPP-109, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a derivative of the naturally occurring neurotransmitter GABA and has been shown to have promising effects in the treatment of addiction and other neurological disorders.
Mecanismo De Acción
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide works by inhibiting the activity of the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide increases the levels of GABA in the brain, which can help to reduce cravings and withdrawal symptoms associated with addiction.
Biochemical and Physiological Effects:
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety and promote feelings of relaxation. It has also been shown to modulate the activity of the dopamine system, which is involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide is that it has been shown to have a high degree of selectivity for GABA transaminase, which means that it is less likely to have off-target effects. However, one of the limitations of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide is that it has a relatively short half-life, which means that it needs to be administered frequently in order to maintain therapeutic levels in the brain.
Direcciones Futuras
There are several future directions that could be pursued in the study of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide. One potential avenue of research is to investigate its potential use in the treatment of other neurological disorders such as depression and anxiety. Another potential area of research is to develop new analogs of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide that have improved pharmacological properties, such as longer half-lives or greater selectivity for GABA transaminase. Finally, future research could focus on developing new delivery methods for 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide, such as sustained-release formulations, to improve its efficacy and reduce the need for frequent dosing.
Métodos De Síntesis
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide involves the reaction of 4-chlorophenylpiperazine with N-cyclohexylacetyl chloride in the presence of a base catalyst. The resulting compound is then purified through a series of chromatographic techniques to yield the final product.
Aplicaciones Científicas De Investigación
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cyclohexylacetamide has been studied extensively for its potential therapeutic applications in the treatment of addiction, specifically for cocaine and alcohol dependence. It has also been investigated for its potential use in the treatment of other neurological disorders such as depression, anxiety, and post-traumatic stress disorder.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClN3O/c19-15-6-8-17(9-7-15)22-12-10-21(11-13-22)14-18(23)20-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZHFXAQHDESAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(4-amino-1-piperidinyl)-3-oxopropyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5302395.png)
![4-[(2-sec-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5302402.png)
![4-(dimethylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}butanamide](/img/structure/B5302409.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-N,N-dimethylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridine-1(2H)-carboxamide](/img/structure/B5302415.png)
![{1-[2-(2'-butyl-1H,1'H-2,4'-biimidazol-1-yl)ethyl]piperidin-2-yl}methanol](/img/structure/B5302420.png)

![2-[4-(dimethylamino)benzylidene]-6-isopropyl-3-methylcyclohexanone](/img/structure/B5302422.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-(1H-1,2,3-triazol-5-ylcarbonyl)piperidine](/img/structure/B5302437.png)
![N-[2-(1H-pyrazol-1-yl)benzyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5302449.png)
![1-allyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]piperazine](/img/structure/B5302457.png)
![6-[2-(2-bromophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5302465.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5302493.png)
